Cas no 148672-58-6 (4-Bromo-N-hydroxy-3-methylbenzamidine)
4-Bromo-N-hydroxy-3-methylbenzamidine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-hydroxy-3-methylbenzamidine
- Benzenecarboximidamide, 4-bromo-N-hydroxy-3-methyl-
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- MDL: MFCD21783000
- Inchi: 1S/C8H9BrN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)
- InChI Key: XKPOUOKZSHJZJV-UHFFFAOYSA-N
- SMILES: C1(C(NO)=N)=CC=C(Br)C(C)=C1
4-Bromo-N-hydroxy-3-methylbenzamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB474922-1 g |
4-Bromo-N-hydroxy-3-methyl-benzamidine |
148672-58-6 | 1g |
€452.00 | 2023-07-18 | ||
| abcr | AB474922-1g |
4-Bromo-N-hydroxy-3-methyl-benzamidine; . |
148672-58-6 | 1g |
€452.00 | 2025-02-20 | ||
| abcr | AB474922-5g |
4-Bromo-N-hydroxy-3-methyl-benzamidine; . |
148672-58-6 | 5g |
€1408.60 | 2025-02-20 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY327971-1g |
4-Bromo-N’-hydroxy-3-methylbenzimidamide |
148672-58-6 | ≥95% | 1g |
¥11250.00 | 2025-04-18 |
4-Bromo-N-hydroxy-3-methylbenzamidine Suppliers
4-Bromo-N-hydroxy-3-methylbenzamidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Bromo-N-hydroxy-3-methylbenzamidine
Research Briefing on 4-Bromo-N-hydroxy-3-methylbenzamidine (CAS: 148672-58-6) in Chemical Biology and Pharmaceutical Applications
4-Bromo-N-hydroxy-3-methylbenzamidine (CAS: 148672-58-6) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This amidine derivative has garnered attention due to its potential as a versatile building block in medicinal chemistry and its role in the development of novel therapeutic agents. Recent studies have explored its applications in enzyme inhibition, drug discovery, and targeted therapy, making it a focal point for researchers aiming to address unmet medical needs.
The compound's unique structure, characterized by a bromo-substituted aromatic ring and a hydroxyamidine moiety, enables it to interact with various biological targets. Recent research has highlighted its utility as an inhibitor of enzymes such as proteases and kinases, which are critical in diseases like cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Bromo-N-hydroxy-3-methylbenzamidine exhibits potent inhibitory activity against cathepsin B, a protease implicated in tumor progression and metastasis.
In addition to its enzyme inhibitory properties, 4-Bromo-N-hydroxy-3-methylbenzamidine has been investigated for its role in the synthesis of more complex pharmacophores. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its use as a precursor in the development of selective PARP-1 inhibitors, which are promising candidates for cancer therapy. The compound's ability to serve as a scaffold for further chemical modifications underscores its versatility in drug design.
From a mechanistic perspective, the hydroxyamidine group in 4-Bromo-N-hydroxy-3-methylbenzamidine is believed to facilitate hydrogen bonding with active-site residues of target enzymes, enhancing binding affinity and selectivity. Computational modeling studies, as described in a 2023 article in ACS Chemical Biology, have provided insights into the molecular interactions underlying its inhibitory effects, paving the way for rational drug design.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of 4-Bromo-N-hydroxy-3-methylbenzamidine-derived compounds. Recent preclinical studies have addressed these limitations by exploring prodrug strategies and formulation approaches to improve bioavailability and reduce off-target effects. For example, a 2024 study in Molecular Pharmaceutics reported the development of a nanoparticle-based delivery system for a derivative of this compound, achieving enhanced tumor accumulation and reduced systemic toxicity.
In conclusion, 4-Bromo-N-hydroxy-3-methylbenzamidine (CAS: 148672-58-6) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to drug scaffold development, highlight its potential to contribute to the discovery of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in addressing complex diseases.
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